molecular formula C13H7F6NO3 B594398 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione CAS No. 1223105-85-8

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione

Cat. No.: B594398
CAS No.: 1223105-85-8
M. Wt: 339.193
InChI Key: JNTMYYXPKRCJGA-UHFFFAOYSA-N
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Description

This compound is a white solid and is used as a bifunctional organocatalyst in asymmetric catalysis . It has the molecular formula C13H7F6NO3 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code InChI=1S/C13H7F6NO3/c1-23-11-8 (9 (21)10 (11)22)20-7-3-5 (12 (14,15)16)2-6 (4-7)13 (17,18)19/h2-4,20H,1H3 . The molecular weight is 339.19 g/mol .


Physical and Chemical Properties Analysis

This compound is a white solid . It has a melting point of 196-198°C , and it is soluble in dimethyl sulfoxide . Its molecular weight is 339.19 g/mol .

Scientific Research Applications

  • Peptide Synthesis : The compound has been used in the synthesis of peptides, including the creation of dipeptides from various amino acids and the synthesis of the pentapeptide leu-enkephalin in protected form (Zhang, Liu, Sun, & Tian, 2015).

  • Polymerization Studies : It has been involved in polymerization studies, such as the synthesis of a poly(ester amide) homopolymer from a monomer derived from the natural amino acid l-phenylalanine (Göppert, Dirauf, Liebing, Weber, & Schubert, 2022).

  • Anticancer/Antiviral Evaluation : Derivatives of this compound have been synthesized and evaluated for their anticancer and antiviral properties (Lu, Lu, & Honek, 2017).

  • Optoelectronic and Charge Transport Properties : The compound has been studied for its structural, optoelectronic, and charge transport properties, particularly in the context of organic light-emitting diodes (OLEDs) (Wazzan & Irfan, 2019).

  • Metal Complexes : Its utility in forming metal complexes, like first-row transition metal complexes of phenylsquarate, which have been synthesized and characterized (Williams, Alleyne, Hosein, Jaggernauth, Hall, Foxman, Thompson, & Agosta, 2001).

  • Corrosion Inhibition : The compound has been examined for its role in corrosion inhibition, particularly for mild steel in hydrochloric acid medium (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

  • Bioreduction Catalyst : It has been used as a bioreduction catalyst, particularly in the synthesis of key chiral intermediates for pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).

  • Solar Cell Sensitizers : Certain derivatives have been synthesized and tested as sensitizers for TiO2 solar cells, contributing to the field of renewable energy (Matsui, Nagasaka, Tokunaga, Funabiki, Yoshida, & Minoura, 2003).

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-methoxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6NO3/c1-23-11-8(9(21)10(11)22)20-7-3-5(12(14,15)16)2-6(4-7)13(17,18)19/h2-4,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTMYYXPKRCJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C1=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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